molecular formula C9H8O3 B15134529 6-Hydroxy-1,3-dihydro-2-benzofuran-5-carbaldehyde CAS No. 1555810-95-1

6-Hydroxy-1,3-dihydro-2-benzofuran-5-carbaldehyde

Cat. No.: B15134529
CAS No.: 1555810-95-1
M. Wt: 164.16 g/mol
InChI Key: DGOAWOUYELXMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1,3-dihydro-2-benzofuran-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient in constructing benzofuran rings . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1,3-dihydro-2-benzofuran-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the aldehyde group can produce a primary alcohol .

Mechanism of Action

The mechanism of action of 6-Hydroxy-1,3-dihydro-2-benzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play crucial roles in its reactivity and biological activity. These functional groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-1,3-dihydro-2-benzofuran-5-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

1555810-95-1

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

6-hydroxy-1,3-dihydro-2-benzofuran-5-carbaldehyde

InChI

InChI=1S/C9H8O3/c10-3-6-1-7-4-12-5-8(7)2-9(6)11/h1-3,11H,4-5H2

InChI Key

DGOAWOUYELXMNT-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2CO1)O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.